An In-depth Technical Guide to the Mechanism of Action of ACBI1
An In-depth Technical Guide to the Mechanism of Action of ACBI1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent and selective degrader of the BAF (Brg1/Brm-associated factors) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1. As a Proteolysis Targeting Chimera (PROTAC), ACBI1 utilizes the endogenous ubiquitin-proteasome system to induce the degradation of these key epigenetic regulators. This targeted protein degradation leads to significant anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those with a dependency on the BAF complex for survival. This technical guide provides a comprehensive overview of the mechanism of action of ACBI1, including its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeted Protein Degradation
ACBI1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The primary mechanism of action of ACBI1 involves the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), ACBI1, and the VHL E3 ligase.[4] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of ACBI1 to induce the degradation of multiple target protein molecules.
dot
Quantitative Data on ACBI1 Activity
The potency of ACBI1 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: Degradation Potency (DC50) of ACBI1
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][2][5] |
| SMARCA4 | MV-4-11 | 11 | [1][2][5] |
| PBRM1 | MV-4-11 | 32 | [1][2][5] |
| SMARCA2 | NCI-H1568 | 3.3 | [6] |
| PBRM1 | NCI-H1568 | 15.6 | [6] |
Table 2: Anti-proliferative Activity (IC50) of ACBI1
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 | 28 | [5] |
| MV-4-11 | 29 | [7] |
| SK-MEL-5 | 77 | [5] |
| NCI-H1568 | 68 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of ACBI1.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamics of the interaction between ACBI1, the target protein bromodomain, and the VHL E3 ligase complex.
Protocol:
-
Protein and Ligand Preparation:
-
Recombinant SMARCA2 bromodomain (SMARCA2BD) and the VCB (VHL-ElonginC-ElonginB) complex are purified to >95% purity.
-
ACBI1 is dissolved in DMSO to create a 10 mM stock solution and then diluted to 20 µM in the ITC buffer (20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4) with a final DMSO concentration of 0.2%.[1]
-
-
ITC Experiment:
-
Data Analysis:
-
The raw ITC data is analyzed using the instrument's software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.
-
Whole-Cell Proteomics
Objective: To assess the selectivity of ACBI1-mediated protein degradation across the cellular proteome.
Protocol:
-
Cell Culture and Treatment:
-
MV-4-11 cells are cultured under standard conditions.
-
Cells are treated with 333 nM of ACBI1 or the inactive cis-ACBI1 control for 8 hours.[5]
-
-
Protein Extraction and Digestion:
-
Cells are harvested, lysed, and the protein concentration is determined.
-
Proteins are reduced, alkylated, and digested into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Peptides are labeled with TMT reagents for quantitative analysis.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
-
Data Analysis:
-
The raw mass spectrometry data is processed to identify and quantify proteins. The relative abundance of proteins in ACBI1-treated cells is compared to the control to identify significantly degraded proteins.
-
Cellular Proliferation and Apoptosis Assays
Objective: To evaluate the effect of ACBI1 on cancer cell viability and the induction of programmed cell death.
Protocol:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cancer cell lines (e.g., MV-4-11, SK-MEL-5) are seeded in 96-well plates.
-
Cells are treated with a dose range of ACBI1 for 7 days.
-
Cell viability is measured by quantifying ATP levels using a luminescent assay.
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):
-
PARP Cleavage Western Blot:
Signaling Pathways and Cellular Consequences
The degradation of SMARCA2, SMARCA4, and PBRM1 by ACBI1 has profound effects on cellular signaling and function, primarily through the disruption of the BAF chromatin remodeling complex.
Disruption of BAF Complex and Transcriptional Regulation
The BAF complex plays a critical role in regulating gene expression by altering chromatin structure.[2][12] The degradation of the ATPase subunits SMARCA2 and SMARCA4 impairs the complex's ability to remodel nucleosomes, leading to widespread changes in gene transcription. This is particularly impactful in cancer cells that have a synthetic lethal dependency on one of these subunits.[13] For example, SMARCA4-mutant cancers are often dependent on SMARCA2 for survival.[2]
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. 4.4. Caspase Activation Assay [bio-protocol.org]
- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
